methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
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Description
Methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate is a useful research compound. Its molecular formula is C11H9ClN4O3 and its molecular weight is 280.67 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate, a compound belonging to the triazole family, has garnered attention due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a triazole ring and a chlorobenzoyl moiety. Its molecular formula is C₁₁H₉ClN₄O₃, with a molar mass of approximately 252.67 g/mol .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, research has shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. In particular, this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: IC50 Values of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Apoptosis induction |
A549 | 8.7 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have indicated that it possesses activity against a range of bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair processes in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
- Modulation of Signaling Pathways : It has been suggested that the compound may influence key signaling pathways related to cell survival and proliferation .
Case Studies
A notable case study involved the administration of this compound in preclinical models. The results indicated a significant reduction in tumor size compared to control groups when administered in combination with standard chemotherapy agents. This suggests a synergistic effect that enhances therapeutic efficacy .
Properties
Molecular Formula |
C11H9ClN4O3 |
---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H9ClN4O3/c1-19-10(18)8-13-11(16-15-8)14-9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15,16,17) |
InChI Key |
GYUHSNYCJOUHNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.